![molecular formula C7H14N2O B1353633 {1,4-二氮杂双环[2.2.2]辛烷-2-基}甲醇 CAS No. 76950-43-1](/img/structure/B1353633.png)
{1,4-二氮杂双环[2.2.2]辛烷-2-基}甲醇
描述
{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol is a bicyclic compound with the molecular formula C7H14N2O. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, which is a well-known organic base and catalyst. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
科学研究应用
{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cycloaddition and coupling reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
Target of Action
Dabco is known to function as a highly nucleophilic tertiary amine base . This suggests that it may interact with a variety of molecular targets, particularly those that can undergo reactions with nucleophiles.
Mode of Action
DABCO acts as a catalyst and reagent in various organic transformations . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Its mode of action involves the formation of quaternary ammonium salts, which can then undergo nucleophilic attack leading to ring-opening reactions .
Biochemical Pathways
Given its role as a catalyst and reagent in organic synthesis, it can be inferred that dabco may influence a variety of biochemical pathways, particularly those involving the synthesis of carbocyclic and heterocyclic compounds .
Result of Action
The molecular and cellular effects of DABCO’s action are largely dependent on the specific reactions it catalyzes. As a catalyst and reagent in organic synthesis, DABCO can facilitate the formation of a wide array of molecules, including carbocyclic and heterocyclic compounds . These molecules can have various effects at the molecular and cellular level, depending on their specific structures and properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of DABCO. For instance, the rate and efficiency of the reactions catalyzed by DABCO can be influenced by factors such as temperature, pH, and the presence of other molecules . Furthermore, DABCO is known to be hygroscopic, meaning it readily absorbs moisture from the environment, which can affect its stability .
准备方法
Synthetic Routes and Reaction Conditions
{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with formaldehyde. The reaction typically involves the use of an aqueous solution of formaldehyde and a suitable solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of {1,4-diazabicyclo[2.2.2]octan-2-yl}methanol follows similar synthetic routes but on a larger scale. The process involves the continuous addition of formaldehyde to a solution of 1,4-diazabicyclo[2.2.2]octane in a suitable solvent, followed by purification steps such as filtration, crystallization, and drying to obtain the final product with high purity .
化学反应分析
Types of Reactions
{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of {1,4-diazabicyclo[2.2.2]octan-2-yl}methanol, such as halogenated compounds, amines, and aldehydes .
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound, known for its strong basicity and catalytic properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic amine with similar nucleophilic and basic characteristics.
Quinuclidine: A bicyclic amine with applications in organic synthesis and as a catalyst.
Uniqueness
{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol is unique due to the presence of the hydroxyl group, which imparts additional reactivity and versatility in chemical reactions. This functional group allows for further derivatization and enhances its utility in various synthetic applications .
属性
IUPAC Name |
1,4-diazabicyclo[2.2.2]octan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-6-7-5-8-1-3-9(7)4-2-8/h7,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJZCYUPWINKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020240 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76950-43-1 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76950-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076950431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diazabicyclo[2.2.2]oct-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


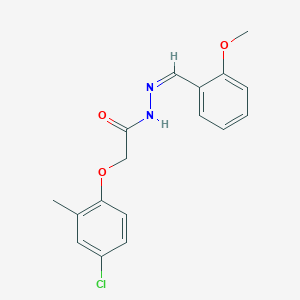
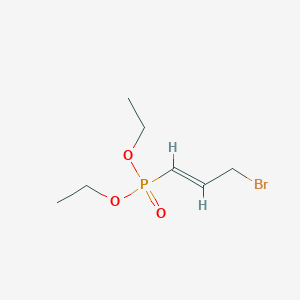


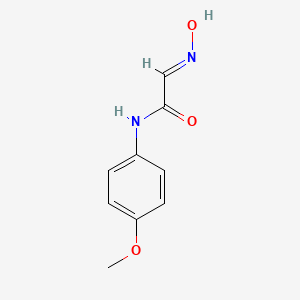
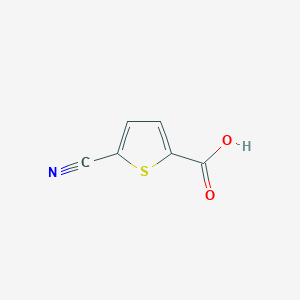
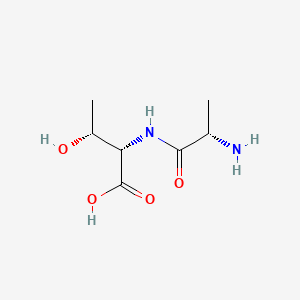


![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)

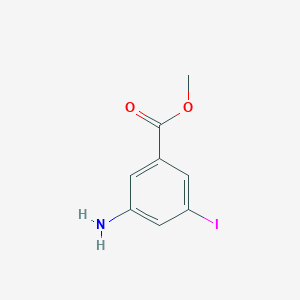
![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
